2-[2-(4-tert-Butyl-2,6-dimethyl-phenylsulfanyl)-ethyl]-1-[2-(4-nitro-phenyl)-2-oxo-ethyl]-pyridinium
Description
This compound is a quaternary pyridinium salt characterized by a complex structure featuring a pyridinium core substituted with a 4-tert-butyl-2,6-dimethylphenylsulfanyl-ethyl group and a 4-nitro-phenyl-2-oxo-ethyl moiety. Pyridinium salts are widely studied for their surfactant properties, antimicrobial activity, and role in drug delivery systems .
Properties
Molecular Formula |
C27H31BrN2O3S |
|---|---|
Molecular Weight |
543.5 g/mol |
IUPAC Name |
2-[2-[2-(4-tert-butyl-2,6-dimethylphenyl)sulfanylethyl]pyridin-1-ium-1-yl]-1-(4-nitrophenyl)ethanone;bromide |
InChI |
InChI=1S/C27H31N2O3S.BrH/c1-19-16-22(27(3,4)5)17-20(2)26(19)33-15-13-23-8-6-7-14-28(23)18-25(30)21-9-11-24(12-10-21)29(31)32;/h6-12,14,16-17H,13,15,18H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
FXJGOUOBZZBBCT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1SCCC2=CC=CC=[N+]2CC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C)C(C)(C)C.[Br-] |
Origin of Product |
United States |
Biological Activity
The compound 2-[2-(4-tert-Butyl-2,6-dimethyl-phenylsulfanyl)-ethyl]-1-[2-(4-nitro-phenyl)-2-oxo-ethyl]-pyridinium (CAS Number: 1039554-10-3) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 543.5 g/mol. The structure features a pyridinium core linked to a sulfonyl group and nitrophenyl moiety, which are significant for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit notable biological activities, particularly in cancer treatment and enzyme inhibition. The following sections detail specific findings related to the biological activity of this compound.
Anticancer Activity
- Mechanism of Action : The compound's structure suggests potential interaction with Bcl-2 and Bcl-xL proteins, which are critical regulators of apoptosis in cancer cells. Inhibition of these proteins can lead to increased apoptosis in malignant cells.
- Case Studies : In vitro studies have shown that compounds similar to this pyridinium derivative exhibit IC50 values in the nanomolar range against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 1-2 nM in small-cell lung cancer cell lines .
Enzyme Inhibition
- Acetylcholinesterase (AChE) Inhibition : Compounds with similar sulfur-containing structures have been reported to inhibit AChE, which is crucial for treating neurological disorders such as Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission .
Comparative Analysis
The following table summarizes the biological activities of several compounds with structural similarities to this compound:
| Compound Name | Biological Activity | IC50 (nM) | Mechanism |
|---|---|---|---|
| Compound 32 | Bcl-2/Bcl-xL Inhibitor | <1 | Apoptosis induction |
| Compound 12 | Bcl-2/Bcl-xL Inhibitor | 38 | Apoptosis induction |
| Mercapto Derivative | AChE Inhibitor | N/A | Neuroprotection |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A. Pyridinium Surfactants (e.g., C12 and C16 Pyridinium Salts)
Pyridinium salts with alkyl chains (e.g., C12, C16) are benchmark cationic surfactants. Key differences include:
- Critical Micellar Concentration (CMC): Alkyl pyridinium salts (e.g., cetylpyridinium chloride) exhibit CMC values in the range of 0.1–1.0 mM, influenced by chain length and counterion.
- Bioactivity: Short-chain pyridinium salts (e.g., C12) are used as disinfectants, while the nitro group in the target compound may confer redox activity or enhanced binding to biological targets.
B. Benzalkonium Salts
Benzalkonium chloride shares surfactant and antimicrobial properties with pyridinium salts. However, the target compound’s nitro and sulfanyl groups may alter toxicity profiles or environmental persistence compared to benzalkonium’s simpler benzyl-alkyl structure .
C. Pharmacologically Active Pyridinium Derivatives (e.g., HI-6 Oxime)
HI-6, a bis-pyridinium oxime, is used as an acetylcholinesterase reactivator. While HI-6 has low oral bioavailability (3–4% urinary recovery ), the target compound’s nitro group could improve membrane permeability but may also increase metabolic instability.
D. Pyridin-2-one Derivatives Compounds like 1-(4-acetylphenyl)-4-(4-dimethylaminophenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (from ) share a pyridine core but lack the quaternary ammonium center. This difference eliminates surfactant activity but enhances hydrogen-bonding capacity for applications in catalysis or materials science .
Comparative Data Table
Research Findings and Gaps
- Surface Activity: The tert-butyl group may enhance micelle stability, while the nitro group could reduce solubility in aqueous media. Experimental determination of CMC and surface tension is needed.
- Pharmacokinetics: Analogues like HI-6 show low oral bioavailability, suggesting parenteral routes may be preferable for the target compound if intended for therapeutic use .
- Toxicity: Sulfanyl groups can confer reactivity; comparative cytotoxicity studies with benzalkonium salts are warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
